N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10220524
InChI: InChI=1S/C15H22N2O3S/c1-3-14-6-4-5-11-17(14)21(19,20)15-9-7-13(8-10-15)16-12(2)18/h7-10,14H,3-6,11H2,1-2H3,(H,16,18)
SMILES: CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C15H22N2O3S
Molecular Weight: 310.4 g/mol

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

CAS No.:

Cat. No.: VC10220524

Molecular Formula: C15H22N2O3S

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide -

Specification

Molecular Formula C15H22N2O3S
Molecular Weight 310.4 g/mol
IUPAC Name N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]acetamide
Standard InChI InChI=1S/C15H22N2O3S/c1-3-14-6-4-5-11-17(14)21(19,20)15-9-7-13(8-10-15)16-12(2)18/h7-10,14H,3-6,11H2,1-2H3,(H,16,18)
Standard InChI Key VVFKTKMJQFGSQF-UHFFFAOYSA-N
SMILES CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Canonical SMILES CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Introduction

Molecular Features

PropertyValue
Molecular FormulaC14H22N2O3S
Molecular WeightApproximately 298.40 g/mol
Functional GroupsAcetamide, sulfonamide, piperidine
SolubilityLikely soluble in organic solvents; limited water solubility due to hydrophobic groups.

Synthesis

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multistep procedures:

  • Formation of Sulfonamide:

    • The reaction between 4-aminoacetophenone and a sulfonyl chloride derivative (e.g., 2-ethylpiperidine sulfonyl chloride) in the presence of a base (e.g., triethylamine) yields the intermediate sulfonamide.

  • Acetylation:

    • The sulfonamide intermediate undergoes acetylation using acetic anhydride or acetyl chloride to introduce the acetamide group.

General Reaction Scheme:

C6H5NH2+R-SO2ClSulfonamide\text{C}_6\text{H}_5\text{NH}_2 + \text{R-SO}_2\text{Cl} \rightarrow \text{Sulfonamide}
\text{Sulfonamide} + \text{CH}_3\text{COCl} \rightarrow \text{N-{4-[R-SO}_2\text{-C}_6\text{H}_4]\text{acetamide}}

Potential Pharmacological Uses

  • Enzyme Inhibition:

    • Sulfonamide-containing compounds are known inhibitors of carbonic anhydrase enzymes, which play roles in various physiological processes.

  • Therapeutic Potential:

    • Similar compounds have been studied for treating metabolic disorders, such as type 2 diabetes, obesity, and hypertension.

    • They may also exhibit anticonvulsant activity by modulating neuronal sodium channels or other targets .

Comparative Analysis with Related Compounds

To better understand this compound's relevance, it is compared with structurally similar molecules:

CompoundKey FeaturesApplications
N-[5-(aminosulfonyl)-4-methylthiazol]-acetamide Thiazole ring; sulfonamide groupAnticancer and antimicrobial research
N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides Pyrazolopyrazine core; sulfonamide groupCNS disorders, metabolic syndrome
N-(phenyl)-2-(4-piperazinyl)acetamides Piperazine ring; acetamide groupAnticonvulsant activity in epilepsy models

Safety and Toxicology

While specific toxicological data for this compound is unavailable, general safety considerations for sulfonamides include:

  • Allergic Reactions: Sulfa drugs can trigger hypersensitivity in some individuals.

  • Metabolic Effects: Potential off-target effects on enzymes like carbonic anhydrase or cytochrome P450.

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